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Compound of Interest

Compound Name: EF-4-177

Cat. No.: B15136836

EF-4-177: A Superior Allosteric Inhibitor of CDK2

Cyclin-dependent kinase 2 (CDK?2) is a crucial regulator of cell cycle progression, particularly at
the G1/S transition, making it a significant target for therapeutic intervention in oncology and,
more recently, for non-hormonal contraception.[1][2] However, the development of highly
selective CDK2 inhibitors has been a persistent challenge due to the high structural similarity of
the ATP-binding site across the CDK family, especially with CDK1.[1][2] EF-4-177 emerges as
a groundbreaking allosteric inhibitor that overcomes this hurdle through a novel mechanism of
action, demonstrating superior potency, selectivity, and a unique mode of inhibition compared
to other inhibitors.[1][3][4]

A Novel Mechanism of Allosteric Inhibition

Unlike traditional ATP-competitive (orthosteric) inhibitors that bind to the highly conserved
active site, EF-4-177 binds to a distinct, less conserved allosteric pocket on the CDK2 enzyme.
[1][2] This binding has a profound and unique consequence: it induces a conformational
change in CDK2 that is negatively cooperative with the binding of its activating partner, cyclin.
[3][5] This means that the binding of EF-4-177 to CDK2 reduces the affinity of CDK2 for cyclin,
and vice versa. This mechanism is a significant departure from orthosteric inhibitors, which
often require the CDK2-cyclin complex for their activity. By preventing the formation of the
active CDK2-cyclin complex, EF-4-177 effectively locks CDK2 in an inactive state.
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Allosteric Inhibition by EF-4-177
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Prepare Reagents:
- CDK2 Protein
- p-CI-ANS (fluorescent probe)
- Test Compound (EF-4-177)

l

Incubate CDK2 with p-CI-ANS

Add varying concentrations
of EF-4-177
(Measure Fluorescence Intensita

Analyze Data:
- Plot fluorescence vs. concentration
- Calculate IC50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b15136836?utm_src=pdf-body-img
https://www.benchchem.com/product/b15136836?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

References

1. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-dependent Kinase 2
(CDK2) Inhibitors as Male Contraceptives that Reduce Sperm Counts in Mice - PMC
[pmc.ncbi.nlm.nih.gov]

o 2. Development of allosteric and selective CDK2 inhibitors for contraception with negative
cooperativity to cyclin binding - PMC [pmc.ncbi.nlm.nih.gov]

o 3. researchgate.net [researchgate.net]

e 4. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-Dependent Kinase
2 (CDK2) Inhibitors as Male Contraceptives That Reduce Sperm Counts in Mice - PubMed
[pubmed.ncbi.nim.nih.gov]

o 5. Cooperativity Between Orthosteric Inhibitors and Allosteric Inhibitor 8-Anilino-1-
Naphthalene Sulfonic Acid (ANS) in Cyclin-dependent Kinase 2 - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [What makes EF-4-177 a better allosteric inhibitor?].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15136836#what-makes-ef-4-177-a-better-allosteric-
inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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